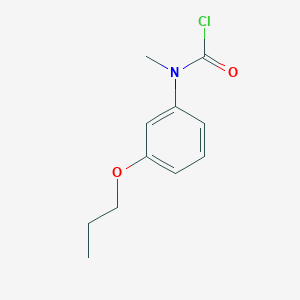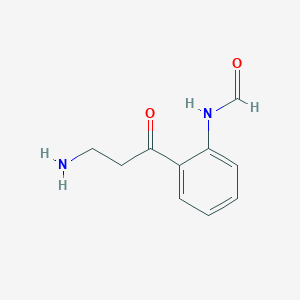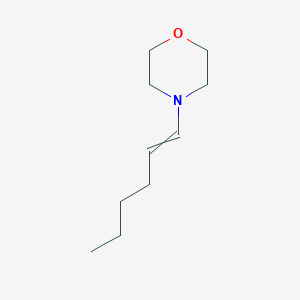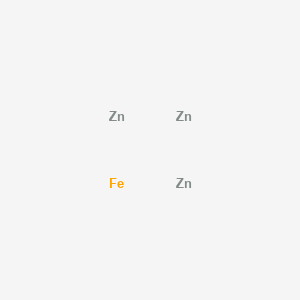
Iron;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron and zinc are two essential metals that play crucial roles in various biological and industrial processes. Iron is a transition metal, commonly found in the Earth’s crust, and is vital for oxygen transport in the blood. Zinc, on the other hand, is a post-transition metal that is essential for numerous enzymatic functions and structural roles in proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron and zinc compounds can be synthesized through various methods. For instance, organozinc compounds are prepared by reacting zinc metal with alkyl halides under anhydrous conditions . Iron compounds, such as iron oxides, can be synthesized by reacting iron salts with bases under controlled pH conditions .
Industrial Production Methods: Industrially, zinc is produced by roasting zinc sulfide ores to form zinc oxide, which is then reduced with carbon or leached with sulfuric acid and electrolyzed . Iron is primarily produced in blast furnaces where iron ore is reduced with coke to produce pig iron, which is then refined to produce steel .
Analyse Des Réactions Chimiques
Types of Reactions: Iron and zinc undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Zinc reacts with acids to form zinc salts and hydrogen gas .
Common Reagents and Conditions: Common reagents for zinc reactions include hydrochloric acid and sodium hydroxide . For iron, common reagents include oxygen and water for rusting, and carbon monoxide for reduction in blast furnaces .
Major Products Formed: The major products formed from zinc reactions include zinc chloride and zincates . For iron, major products include iron oxides and steel .
Applications De Recherche Scientifique
Iron and zinc compounds have numerous scientific research applications. In chemistry, zinc is used in organozinc reagents for organic synthesis . In biology, zinc is essential for enzyme function and protein structure . Iron is crucial for oxygen transport in hemoglobin and myoglobin . In medicine, zinc is used in supplements and wound healing, while iron is used to treat anemia . Industrially, zinc is used for galvanizing iron to prevent rusting, and iron is used in construction and manufacturing .
Mécanisme D'action
The mechanism of action for zinc involves its role as a cofactor in various enzymatic reactions, where it stabilizes the structure of enzymes and participates in catalytic processes . Iron’s mechanism of action involves its ability to bind and transport oxygen in the blood through hemoglobin . Both metals are involved in redox reactions, where they undergo changes in oxidation states to facilitate biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to zinc include magnesium and cadmium, which also form divalent cations and participate in similar biochemical processes . For iron, similar compounds include cobalt and nickel, which are also transition metals with similar chemical properties .
Uniqueness: Zinc is unique in its ability to stabilize protein structures and participate in a wide range of enzymatic reactions . Iron is unique in its role in oxygen transport and its ability to form various oxidation states, making it versatile in redox reactions .
Propriétés
Numéro CAS |
60383-43-9 |
|---|---|
Formule moléculaire |
FeZn3 |
Poids moléculaire |
252.0 g/mol |
Nom IUPAC |
iron;zinc |
InChI |
InChI=1S/Fe.3Zn |
Clé InChI |
KBHZIMBKVBYRIC-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Zn].[Zn].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


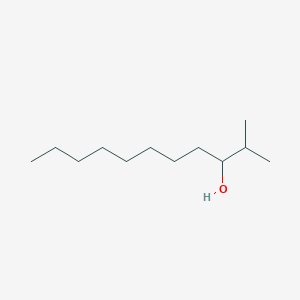
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
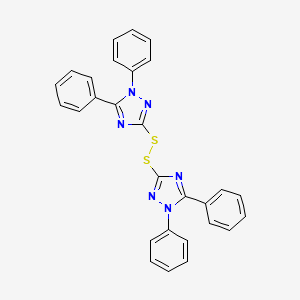
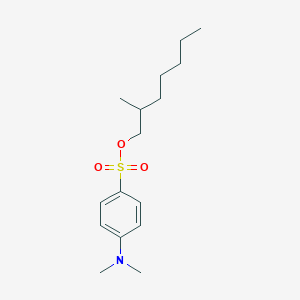
![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
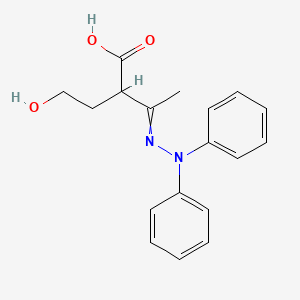
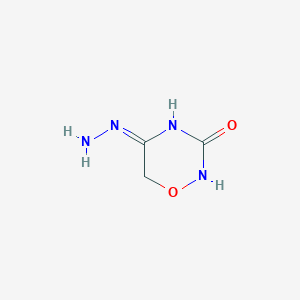
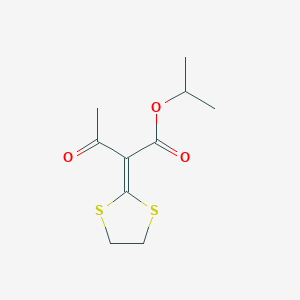
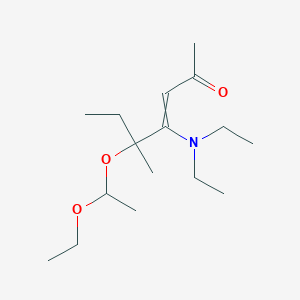

phenylphosphanium](/img/structure/B14597825.png)
